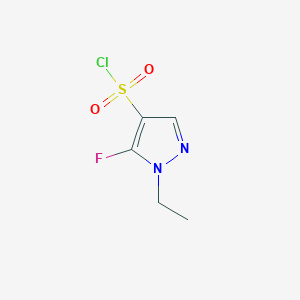

1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-ethyl-5-fluoropyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClFN2O2S/c1-2-9-5(7)4(3-8-9)12(6,10)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDZVRXOUZAYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Temperature and Solvent Effects

- Sulfonation : Optimal yields are achieved at 60°C in chloroform, balancing reaction rate and product stability. Lower temperatures (<40°C) result in incomplete sulfonation, while higher temperatures (>80°C) promote side reactions.

- Chlorination : Prolonged heating at 60°C ensures complete conversion, as evidenced by thin-layer chromatography (TLC) monitoring.

Catalysts and Stoichiometry

Excess chlorosulfonic acid (5.5 equivalents relative to pyrazole) and thionyl chloride (1.3 equivalents) are critical for maximizing yields. Catalytic additives like dimethylformamide (DMF) or pyridine can accelerate chlorination but risk introducing impurities.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow processes to enhance safety and efficiency. Patent data highlights the use of tubular reactors for chlorination, where gaseous Cl₂ or SO₂Cl₂ is introduced under pressure. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Residence Time | 30–60 minutes | Prevents over-chlorination |

| Temperature | 50–70°C | Balances kinetics and safety |

| Solvent | Chloroform/DCM | Facilitates heat dissipation |

Purification typically involves fractional distillation or recrystallization from nonpolar solvents (e.g., hexane), achieving >95% purity.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

- NMR Spectroscopy : ¹H NMR reveals distinct signals for the ethyl group (δ 1.4 ppm, triplet) and fluorine-coupled pyrazole protons (δ 8.2 ppm, doublet).

- Mass Spectrometry : ESI-MS displays a molecular ion peak at m/z 212.62 ([M]⁺), consistent with the molecular formula C₅H₆ClFN₂O₂S.

Data Tables: Summary of Key Reactions

Table 1. Sulfonation and Chlorination Conditions

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Sulfonation | ClSO₃H (5.5 eq) | 60°C, 10 h, CHCl₃ | 85–90 |

| Chlorination | SOCl₂ (1.3 eq) | 60°C, 2 h, CHCl₃ | 78–82 |

Table 2. Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 25 g–100 g | 50–100 kg |

| Reaction Time | 12–16 h | 4–6 h |

| Purity | 90–95% | ≥98% |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, chloroform.

Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

1-Ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of diverse chemical entities. It serves as a key building block in the development of pharmaceuticals and agrochemicals due to its unique structural features, which allow for further functionalization and modification.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Description |

|---|---|

| Sulfonamide Formation | Reacted with amines to form sulfonamide derivatives. |

| Nucleophilic Substitution | Used in nucleophilic aromatic substitution reactions to introduce new functional groups. |

| Coupling Reactions | Acts as a coupling agent in the formation of biaryl compounds. |

Potential Therapeutic Applications

Research indicates that this compound exhibits biological activity that may be harnessed for therapeutic purposes. Its sulfonamide group is known to inhibit various enzymes, making it a candidate for drug development.

Case Study: Inhibition of Enzymes

In a study evaluating the structure-activity relationship (SAR) of pyrazole derivatives, compounds similar to this compound demonstrated significant inhibitory effects on specific enzymes involved in disease pathways. For instance, modifications to the pyrazole ring were shown to enhance binding affinity and biological activity against targets such as cyclooxygenases (COX) and other relevant enzymes .

Agricultural Applications

Development of Agrochemicals

The compound is also explored for its potential use in agriculture as an active ingredient in pesticides and herbicides. Its ability to interfere with biochemical pathways in pests makes it a valuable candidate for developing new agrochemical products.

Table 2: Agrochemical Applications of Pyrazole Derivatives

| Application Type | Description |

|---|---|

| Insecticides | Targeting specific insect enzymes to disrupt metabolic processes. |

| Herbicides | Inhibiting plant growth by affecting hormonal pathways. |

| Fungicides | Disrupting fungal cell wall synthesis or metabolic functions. |

Material Science

Innovative Material Development

Beyond biological applications, this compound is investigated for its potential in material science, particularly in creating polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.

Case Study: Polymer Composites

Research has shown that incorporating pyrazole-based sulfonamides into polymer composites improves their mechanical properties and thermal stability, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, allowing for the selective modification of the pyrazole ring. This reactivity is exploited in the synthesis of compounds with specific biological or chemical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride with structurally related sulfonyl chloride derivatives, emphasizing substituent effects, reactivity, and applications:

Key Observations:

Substituent Effects: The ethyl group at N1 in the target compound provides moderate steric bulk compared to methyl or trifluoromethyl groups in analogs . Trifluoromethylpyridinyl analogs exhibit stronger electron-withdrawing effects, improving stability in electrophilic substitution reactions .

Reactivity and Applications :

- The target compound’s sulfonyl chloride group is reactive toward amines and alcohols, enabling sulfonamide or sulfonate ester formation .

- Analogs like 1-(5-trifluoromethylpyridin-2-yl)pyrazole-4-sulfonyl chloride are explicitly documented as intermediates in drug discovery, leveraging their sulfonylating capacity .

Analytical Data :

- The predicted CCS values for the target compound (141.5–152.3 Ų) suggest utility in mass spectrometry workflows, though experimental validation is lacking .

Research Gaps: Limited literature exists on the target compound’s synthetic applications, contrasting with well-studied analogs like the trifluoromethylpyridinyl derivative .

Biological Activity

1-Ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The sulfonyl chloride group enhances its reactivity, making it a versatile building block in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are crucial for cellular processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .

- Receptor Binding : It has been studied for its potential to bind to various receptors, impacting signaling pathways related to inflammation and cancer progression .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects : In vitro studies have demonstrated that it can reduce inflammation markers, indicating its potential utility in treating inflammatory diseases .

- Antitumor Potential : Preliminary findings suggest that the compound may possess anticancer properties by inducing apoptosis in tumor cells and inhibiting their proliferation .

Comparative Studies

A comparative analysis with similar pyrazole derivatives reveals distinct advantages of this compound:

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vitro Studies : A study demonstrated that the compound significantly reduced the viability of cancer cell lines (e.g., breast and prostate cancer) when treated with varying concentrations over 48 hours. The IC50 values were comparable to established chemotherapeutic agents .

- Animal Models : In vivo experiments using carrageenan-induced paw edema models showed a marked reduction in inflammation when administered at specific dosages, supporting its anti-inflammatory claims .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the specific molecular pathways involved in its action.

- Clinical Trials : Evaluating safety and efficacy through well-designed clinical trials.

Q & A

Q. What are the standard synthetic routes for 1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves halogenation and sulfonation steps. A common approach includes:

Pyrazole Ring Formation : Cyclization of hydrazine derivatives with β-keto esters under reflux conditions in solvents like ethanol or acetonitrile.

Sulfonation : Reaction with chlorosulfonic acid or sulfur trioxide in anhydrous dichloromethane (DCM) at 0–5°C to introduce the sulfonyl chloride group .

Substituent Introduction : Ethyl and fluoro groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. Critical Parameters :

- Temperature Control : Excess heat during sulfonation can lead to decomposition.

- Moisture Avoidance : The sulfonyl chloride group is moisture-sensitive; reactions must be conducted under anhydrous conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from ethyl acetate/hexane) is essential for high purity (>95%) .

Q. How should researchers purify this compound, and what techniques confirm purity?

Methodological Answer: Purification Methods :

- Recrystallization : Use a 3:1 hexane/ethyl acetate mixture at low temperatures (0–4°C) to isolate crystalline product .

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., 10–30% ethyl acetate in hexane) to separate by-products .

Q. Purity Confirmation :

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% is acceptable for most applications .

- TLC : Rf value comparison using silica plates and hexane/ethyl acetate (1:1); visualize under UV light or iodine vapor .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include:

- Sulfonyl Chloride : δ 3.8–4.2 ppm (¹H, adjacent to SO₂Cl).

- Ethyl Group : δ 1.2–1.4 ppm (triplet, CH₃) and δ 3.6–3.8 ppm (quartet, CH₂) .

- FT-IR : Strong absorption at 1360–1380 cm⁻¹ (SO₂ symmetric stretch) and 1150–1170 cm⁻¹ (SO₂ asymmetric stretch) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 238.02 (calculated for C₆H₈ClFN₂O₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonation?

Methodological Answer: By-Product Sources :

- Hydrolysis of sulfonyl chloride to sulfonic acid (due to moisture).

- Over-sulfonation at adjacent positions.

Q. Optimization Strategies :

- Moisture Control : Use molecular sieves or anhydrous MgSO₄ in the reaction mixture .

- Temperature Gradients : Perform sulfonation at –10°C for 2 hours, followed by gradual warming to 25°C to limit side reactions .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity (targeting the 4-position) .

Validation : Monitor reaction progress via TLC every 30 minutes and adjust stoichiometry if intermediates persist .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer: Common Causes :

- Dynamic Rotamerism : Ethyl or fluorophenyl groups may cause splitting due to restricted rotation.

- Impurity Overlap : Residual solvents or by-products mimic splitting.

Q. Resolution Workflow :

Variable Temperature NMR : Conduct experiments at –40°C to slow rotation and simplify splitting .

2D NMR (COSY, HSQC) : Assign coupling partners to distinguish rotamers from impurities .

Complementary Techniques : X-ray crystallography (if crystals form) provides unambiguous confirmation of substituent positions .

Q. What experimental designs are recommended to evaluate the biological activity of this compound?

Methodological Answer: In Vitro Assays :

- Antimicrobial Activity :

- MIC Testing : Use broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Prepare stock solutions in DMSO (≤1% v/v) .

- Enzyme Inhibition :

- Kinase Assays : Screen against JAK2 or EGFR kinases using fluorescence polarization (FP) or TR-FRET assays .

Q. Data Interpretation :

- Dose-Response Curves : Use GraphPad Prism to calculate IC₅₀ values.

- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.